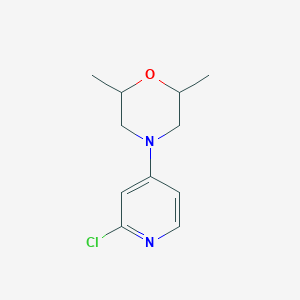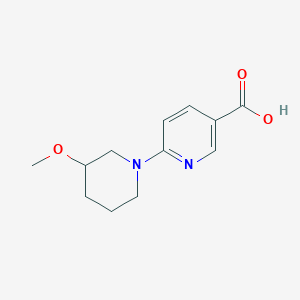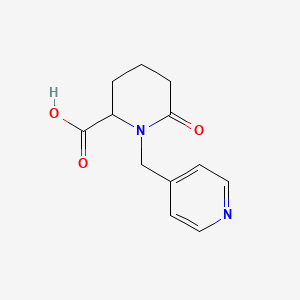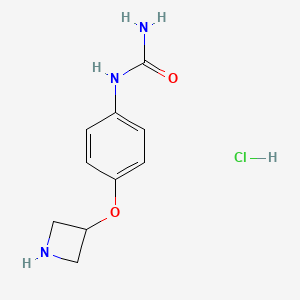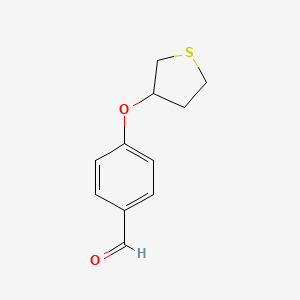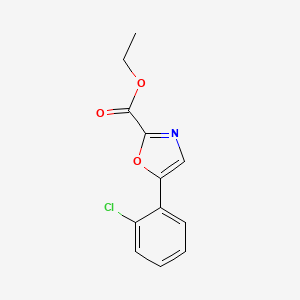
Ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate
Overview
Description
Ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate is a chemical compound with the molecular formula C12H10ClNO3 . It is used as a pharmaceutical and organic intermediate .
Molecular Structure Analysis
The molecular structure of Ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate consists of a 5-membered oxazole ring, which is doubly unsaturated and contains one oxygen atom at position 1 and a nitrogen atom at position 3 . The oxazole ring is substituted at position 5 with a 2-chlorophenyl group and a carboxylate ester group .Physical And Chemical Properties Analysis
Ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate is a solid at room temperature . It is soluble in water (35 g/L at 25°C) .Scientific Research Applications
Pharmaceutical Applications
Ethyl oxazole-5-carboxylate, which is structurally similar to Ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate, is used in the pharmaceutical industry . The presence of the oxazole ring in many medicinal compounds has been associated with a wide spectrum of biological activities .
Organic Intermediate
This compound serves as an organic intermediate . Organic intermediates are often used in the synthesis of other complex organic molecules.
Organic Light-Emitting Diode (OLED) Applications
Ethyl oxazole-5-carboxylate is used in the production of organic light-emitting diodes (OLEDs) . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs.
Antimicrobial Activity
Oxazole derivatives have shown antimicrobial activity . This suggests that Ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate could potentially be used in the development of new antimicrobial agents.
Anticancer Activity
Oxazole derivatives have also demonstrated anticancer activity . Therefore, Ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate could potentially be used in cancer research and treatment.
Anti-Inflammatory Activity
Oxazole derivatives have been found to exhibit anti-inflammatory activity . This suggests that Ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate could potentially be used in the treatment of inflammatory diseases.
Safety and Hazards
Future Directions
The future directions for research on Ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate could involve further exploration of its synthesis methods, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by oxazole derivatives, it could be beneficial to investigate the specific activities of this compound .
Mechanism of Action
Target of action
Many oxazole derivatives are known to have biological activity and are used in medicinal chemistry
Mode of action
The mode of action would depend on the specific targets of the compound. Oxazole derivatives often interact with their targets by fitting into a specific binding site, influencing the activity of the target molecule .
Biochemical pathways
Without specific information on the targets of “Ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate”, it’s difficult to say which biochemical pathways might be affected. Oxazole derivatives can affect a variety of pathways depending on their specific targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Oxazole derivatives can have diverse ADME properties
properties
IUPAC Name |
ethyl 5-(2-chlorophenyl)-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-16-12(15)11-14-7-10(17-11)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHISNXFJSWDVCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



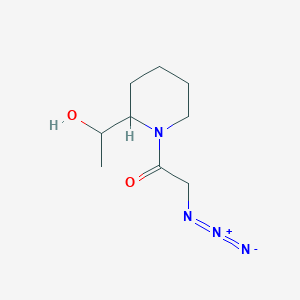





![2-Amino-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one](/img/structure/B1491822.png)
